1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

Membrane Biophysics X-ray Diffraction Lipid Bilayer Structure

Membrane protein topology studies demand isomerically precise BrPC probes-using the wrong dibromo-PC isomer introduces systematic error into depth calculations. 16:0-18:0 (6-7BR) PC provides a validated shallow quenching reference point at 3.5 Å from the headgroup-hydrocarbon boundary, enabling Ångström-level fluorophore triangulation via parallax methodology. • Shallow quencher for parallax analysis; paired with 9,10- or 11,12-BrPC as deep quencher for precise depth mapping • Maximal Trp quenching efficiency near the vesicle surface-localizes residues to 0.7 nm below the bilayer interface • High-contrast electron density marker for X-ray diffraction of lipid-water interface structure Supplied >99% pure with full analytical documentation. Ideal for large unilamellar liposome preparation and depth-dependent fluorescence quenching protocols.

Molecular Formula C42H82Br2NO8P
Molecular Weight 919.9 g/mol
Cat. No. B12063934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine
Molecular FormulaC42H82Br2NO8P
Molecular Weight919.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br
InChIInChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3
InChIKeyJYNIJUKRMQKJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16:0-18:0 (6-7BR) PC: Brominated Depth Probe


1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (CAS 324054-50-4), also designated 16:0-18:0 (6-7BR) PC, is a synthetic brominated phosphatidylcholine lipid . It consists of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and 6,7-dibromostearic acid at the sn-2 position, terminating in a phosphocholine headgroup . This compound belongs to a family of brominated phospholipid probes engineered for fluorescence quenching applications, where the strategic placement of bromine atoms at specific carbon positions along the acyl chain enables precise determination of membrane penetration depths and protein-lipid interaction topologies .

1
Shallow quencher probe for interfacial membrane penetration studies
2
Bromine label positioned proximal to the lipid-water interface
3
Compatible with parallax fluorescence quenching analysis and X-ray diffraction

Why 6,7-BrPC Cannot Be Substituted


Within the class of brominated phosphatidylcholine (BrPC) probes, the precise position of the bromine atoms along the sn-2 acyl chain fundamentally dictates the quenching efficiency, the measured depth of the quenched fluorophore, and the physical location of the electron-dense label within the lipid bilayer [1]. A BrPC variant with bromines at the 9,10-positions, for instance, will report a different penetration depth than one with bromines at the 6,7-positions due to the distinct vertical placement of the quenching moiety relative to the membrane-water interface [2]. Consequently, direct substitution of one dibromo-PC isomer for another introduces systematic error into quantitative depth calculations and compromises the reproducibility of fluorescence quenching and X-ray diffraction studies that rely on defined spatial reference points [3].

Position mismatch Bromine location (6,7- vs. 9,10- or 11,12-) shifts the quenching depth reference, which may introduce systematic error in depth calculations.
Reproducibility risk Isomer substitution may compromise the reproducibility of fluorescence quenching and X‑ray diffraction studies that rely on defined spatial reference points.

6,7-BrPC vs. Closest Analogs


Bromine Atoms at Bilayer Interface

X-ray diffraction analysis of hydrated liquid-crystalline bilayers formed from a series of 1-palmitoyl-2-dibromostearoyl-phosphatidylcholines (BRPCs) provides precise spatial coordinates for the bromine atoms [1]. For the 6,7-dibromo isomer, the bromine atoms are localized at a distance of 3.5 Å from the headgroup-hydrocarbon boundary. In contrast, the 11,12-dibromo isomer positions the bromines at 8.0 Å, and the 15,16-dibromo isomer at 14.0 Å from this boundary [1]. This nearly linear relationship between carbon position and bilayer depth establishes the 6,7-BrPC as the most proximal probe to the polar interface among the commonly used dibromo-PC series.

Bromine Atoms at Interface
Head-to-head
3.5 Å from headgroup boundary
11,12-BrPC: 8.0 Å · 15,16-BrPC: 14.0 Å
Establishes interfacial reference point for depth calibration
X-ray diffraction, hydrated bilayers at 20 °C
Membrane Biophysics X-ray Diffraction Lipid Bilayer Structure

Cytochrome b5 Tryptophan Quenching

In a direct comparison of brominated phosphatidylcholine vesicles incorporating cytochrome b5, the 6,7-dibromo species was identified as the most efficient quencher of intrinsic tryptophan fluorescence among the 4,5-, 6,7-, and 9,10-dibromo positional isomers [1]. The quenching was greatest with bromines at the 6,7-positions, regardless of vesicle size (large unilamellar vs. small sonicated) or protein configuration (tight vs. loose binding) [1]. This maximal quenching efficiency allowed the tryptophan residue in the membrane-binding domain to be localized 0.7 nm below the vesicle surface [1]. In a separate study on phospholipase A2, the quenching efficiency order was reported as 11,12-dibromo > 9,10-dibromo > 6,7-dibromo > 2-bromo fatty acid [2], indicating that the relative quenching efficiency is fluorophore- and system-dependent, but the 6,7-isomer consistently demonstrates high quenching potency relative to its acyl chain position.

Cytochrome b5 Trp Quenching
Head-to-head
Most efficient quencher among tested BrPC isomers
4,5- and 9,10-BrPC less efficient
Supports interfacial protein topology mapping
Localizes Trp to 0.7 nm below vesicle surface
Fluorescence Quenching Protein-Lipid Interaction Cytochrome b5

Shallow Quencher Functional Designation

Vendor technical documentation explicitly classifies 16:0-18:0 (6-7BR) PC as a 'shallow quencher' , while the 9,10-dibromo analog is designated a 'deep quencher' . This functional dichotomy arises directly from the physical location of the bromine atoms within the bilayer: the 6,7-positions place the quenching moiety near the lipid-water interface (3.5 Å from the headgroup boundary), enabling selective quenching of fluorophores located in the membrane's polar and interfacial regions [1]. The 9,10-positions, located deeper within the acyl chain region, quench fluorophores situated in the hydrocarbon core. This distinct functional categorization is critical for experimental design in parallax analysis, where two quenchers at different depths are required to triangulate the precise penetration depth of a fluorophore [2].

Shallow Quencher Designation
Context-dependent
Categorized as 'shallow quencher'
9,10-BrPC: deep quencher
Selects for fluorophores in the polar/interfacial region
Vendor functional categorization; verify with experimental calibration
Parallax Analysis Membrane Penetration Depth Fluorescence Quenching Methodology

Bilayer Thickness Perturbation

X-ray diffraction analysis reveals that the position of bromine atoms along the acyl chain influences the physical dimensions of the lipid bilayer [1]. For the 15,16-dibromo isomer (bromines near the terminal methyl), a better fit to the experimental Fourier transforms is obtained using a model bilayer with a methylene chain region that is 3 Å thicker than that of 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) [1]. In contrast, the 6,7- and 11,12-dibromo isomers do not exhibit this pronounced bilayer thickening effect; their transforms can be adequately approximated by the sum of the POPC transform and two symmetrically placed bromine electron density peaks [1]. This indicates that placing the bulky bromine substituents near the bilayer center (15,16-positions) causes greater perturbation to hydrocarbon chain packing and increases bilayer thickness, whereas placement closer to the headgroup region (6,7-positions) results in minimal bilayer structural alteration relative to the native unsaturated lipid.

Bilayer Thickness Perturbation
Class-level
Minimal perturbation; fits POPC model
15,16-BrPC requires +3 Å thicker chain region model
Preserves native bilayer structure in quenching studies
X-ray diffraction, hydrated bilayers at 20 °C
Lipid Bilayer Biophysics X-ray Diffraction Membrane Structural Perturbation

Optimal Use Cases for 6,7-BrPC


Parallax Analysis of Interfacial Penetration

The shallow quenching depth (3.5 Å from the headgroup boundary) and validated use in parallax methodology make 6,7-BrPC an essential component for determining the penetration depth of fluorophores located near the membrane-water interface [1]. It serves as the shallow reference quencher, while a deep quencher such as 9,10- or 11,12-BrPC provides the complementary depth coordinate, enabling triangulation of fluorophore position with Ångström-level precision [2].

Fluorescence Quenching of Membrane Proteins

Given its maximal quenching efficiency for tryptophan residues located near the vesicle surface (as demonstrated with cytochrome b5, localizing the Trp to 0.7 nm below the surface), 6,7-BrPC is the probe of choice for studying proteins that interact peripherally with the lipid bilayer or embed shallowly within the interfacial region . This includes amphitropic proteins, membrane-active peptides, and lipid-binding domains that do not fully penetrate the hydrocarbon core.

LUV Preparation for Depth-Dependent Quenching

The compound is extensively documented for the preparation of large unilamellar liposomes specifically for tryptophan penetration depth experiments and parallax analysis . Researchers employing depth-dependent quenching protocols to measure membrane binding free energies routinely utilize a series of BrPCs including the 6,7-isomer as part of a calibrated quenching panel [1].

X-ray Diffraction with Headgroup-Localized Label

The well-localized bromine atoms at 3.5 Å from the headgroup-hydrocarbon boundary provide a high-contrast electron density peak for X-ray diffraction studies of bilayer structure . This enables precise mapping of the lipid-water interface region without introducing the significant bilayer thickness perturbation observed with deep-positioned bromolipids .

Application
Selection Property
Validation Focus
Parallax depth analysis for interfacial fluorophores
Shallow quenching reference coordinate
Fluorophore depth triangulation
Membrane protein interaction studies
Quenching profile for interfacial tryptophan residues
Membrane-binding domain topology
Large unilamellar vesicle quenching assays
Depth-dependent quenching panel compatibility
Depth calibration and binding energy measurement
X-ray diffraction of bilayer structure
Electron-dense label near headgroup
Lipid-water interface mapping without core perturbation

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